N-(2,6-dimethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
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Overview
Description
N-(2,6-DIMETHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines elements of both aromatic and heterocyclic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-DIMETHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE typically involves the reaction of 2,6-dimethylaniline with 2-chloroacetyl chloride to form an intermediate, which is then cyclized to produce the final product. The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-DIMETHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2,6-DIMETHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2,6-DIMETHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2,6-DIMETHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE include:
- N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide
- 2,6-Dimethylphenyl isocyanate
- N-(2,6-Dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine .
Uniqueness
What sets N-(2,6-DIMETHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE apart from these similar compounds is its unique combination of aromatic and heterocyclic structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H17NO3 |
---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
InChI |
InChI=1S/C18H17NO3/c1-11-6-5-7-12(2)16(11)19-17(20)15-10-13-8-3-4-9-14(13)18(21)22-15/h3-9,15H,10H2,1-2H3,(H,19,20) |
InChI Key |
XBBTXGSTDONCAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CC3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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